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Compound of Interest

Compound Name: 1-Chloro-4-methoxybutane

Cat. No.: B125409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
chloro-4-methoxybutane (CAS No. 17913-18-7), a key intermediate in various chemical

syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, presented in a clear and accessible format for researchers

and professionals in drug development and chemical sciences.

Chemical Structure and Properties
1-Chloro-4-methoxybutane is a bifunctional molecule with the chemical formula C₅H₁₁ClO. It

features a butane backbone with a chlorine atom at one terminus and a methoxy group at the

other. This structure makes it a versatile reagent in organic synthesis.

Molecular Structure:

Figure 1. Chemical Structure of 1-Chloro-4-methoxybutane

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 1-chloro-4-
methoxybutane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The

expected chemical shifts for 1-chloro-4-methoxybutane are as follows:

Protons
Chemical Shift (δ, ppm)
Range

Multiplicity

Cl-CH₂-CH₂-CH₂-CH₂-O-CH₃ 3.5 - 3.7 Triplet

Cl-CH₂-CH₂-CH₂-CH₂-O-CH₃ 1.7 - 1.9 Multiplet

Cl-CH₂-CH₂-CH₂-CH₂-O-CH₃ 1.6 - 1.8 Multiplet

Cl-CH₂-CH₂-CH₂-CH₂-O-CH₃ 3.3 - 3.5 Triplet

Cl-CH₂-CH₂-CH₂-CH₂-O-CH₃ 3.2 - 3.4 Singlet

Note: Predicted values based on typical ranges for similar functional groups. Actual values may

vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR spectroscopy identifies the different carbon environments within the molecule.

Carbon Chemical Shift (δ, ppm) Range

Cl-CH₂-CH₂-CH₂-CH₂-O-CH₃ 44 - 46

Cl-CH₂-CH₂-CH₂-CH₂-O-CH₃ 29 - 31

Cl-CH₂-CH₂-CH₂-CH₂-O-CH₃ 26 - 28

Cl-CH₂-CH₂-CH₂-CH₂-O-CH₃ 70 - 72

Cl-CH₂-CH₂-CH₂-CH₂-O-CH₃ 58 - 60

Note: Predicted values based on typical ranges for similar functional groups. Data availability is

indicated in databases such as SpectraBase.[1][2]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Functional Group Wavenumber (cm⁻¹) Intensity

C-H (Alkyl) Stretch 2850 - 3000 Strong

C-O (Ether) Stretch 1050 - 1150 Strong

C-Cl (Alkyl Halide) Stretch 600 - 800 Medium-Strong

Note: The presence of a strong C-O stretching band is a key identifier for the ether functionality.

[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 1-chloro-4-methoxybutane is

characterized by the following major fragments.

m/z Relative Intensity (%) Proposed Fragment

124 ~33% of M+ [M+2]⁺ (due to ³⁷Cl isotope)

122 100% of M+ [M]⁺ (due to ³⁵Cl isotope)

87 High [M - Cl]⁺

75 High [CH₂=O-CH₂-CH₂-CH₃]⁺

45 Base Peak [CH₂=O-CH₃]⁺

Note: The presence of the M+ and M+2 peaks in an approximate 3:1 ratio is characteristic of a

compound containing one chlorine atom.[1]

Experimental Protocols
While specific experimental details for the publicly available data are not extensively

documented, the following provides a general overview of the methodologies typically

employed for acquiring such spectroscopic data.
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NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.

Sample Preparation: A few milligrams of 1-chloro-4-methoxybutane are dissolved in a

deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), is often added.

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C

NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key

parameters include the number of scans, relaxation delay, and pulse width.

IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

Sample Preparation: As 1-chloro-4-methoxybutane is a liquid, the spectrum can be

obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum is first collected and then subtracted from the sample

spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Introduction: The liquid sample is injected into the GC, where it is vaporized and

separated from any impurities.

Ionization: Electron ionization (EI) at a standard energy of 70 eV is a common method for

generating ions.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole) and detected.

Visualization of Spectroscopic Correlations
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The following diagram illustrates the key correlations between the structure of 1-chloro-4-
methoxybutane and its expected spectroscopic signals.

Figure 2. Spectroscopic Correlations for 1-Chloro-4-methoxybutane
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Click to download full resolution via product page

Figure 2. Spectroscopic Correlations

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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